3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-12(9(2)21-16-8)23(19,20)15-4-5-17-7-14-10-3-6-22-11(10)13(17)18/h3,6-7,15H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVHENFQHGBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation of 3,5-Dimethylisoxazole
3,5-Dimethylisoxazole undergoes electrophilic aromatic substitution at the 4-position due to electron-donating methyl groups activating the ring. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl chloride group. The reaction mechanism proceeds via a σ-complex intermediate, with the 4-position favored due to steric and electronic effects.
Reaction Conditions
Purification and Characterization
The crude sulfonyl chloride is purified via recrystallization from hexane/ethyl acetate (3:1). Characterization by ¹H NMR shows absence of aromatic protons, confirming sulfonation at the 4-position.
Synthesis of 2-(4-Oxothieno[3,2-d]Pyrimidin-3(4H)-yl)Ethylamine
The ethylamine sidechain is introduced through functionalization of the thienopyrimidinone core.
Thienopyrimidinone Ring Formation
Thieno[3,2-d]pyrimidin-4(3H)-one is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with formamidine acetate.
Procedure
Ethylamine Sidechain Introduction
The ethylamine group is appended via nucleophilic substitution.
Method
- React thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) with 2-bromoethylamine hydrobromide (1.2 eq) in dimethylformamide (DMF) at 80°C for 8 h.
- Yield : 60–68% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with the ethylamine derivative.
Reaction Mechanism
The sulfonyl chloride reacts with the primary amine via a nucleophilic acyl substitution, forming the sulfonamide bond. Pyridine is used to scavenge HCl, preventing protonation of the amine.
Optimized Conditions
Workup and Purification
The product is isolated via solvent evaporation, followed by trituration with ice-cold water to remove excess pyridine. Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
One-Pot Sulfonation and Coupling
A modified approach combines sulfonation and coupling in a single pot:
Solid-Phase Synthesis
A patent-derived method employs resin-bound sulfonyl chlorides for combinatorial synthesis:
- Immobilize 3,5-dimethylisoxazole-4-sulfonyl chloride on Wang resin.
- Treat with 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine in DMF.
- Cleave the product with trifluoroacetic acid (TFA).
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar isoxazole ring and the sulfonamide bond geometry (torsion angle: 178.5°).
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation to form sulfoxide and sulfone derivatives.
Reduction: Can be reduced to corresponding sulfhydryl compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, leading to diversified derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Varied nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop innovative synthetic methodologies.
Synthesis Overview :
- The isoxazole ring can be synthesized through cyclization reactions involving β-keto esters and hydroxylamine.
- The thienopyrimidine core is created via condensation reactions with thiophene derivatives.
- Coupling the two components typically involves using coupling reagents like EDCI in the presence of bases such as triethylamine.
Biology
In biological research, the compound is studied for its bioactive properties , which may include enzyme inhibition or receptor modulation. It shows promise as a candidate for drug discovery.
Biological Activities :
-
Anticancer Activity :
- In vitro studies indicate that the compound can inhibit cancer cell proliferation and induce apoptosis.
- Case Study : In human breast cancer cells (MCF-7), treatment resulted in reduced cell viability and increased apoptosis markers.
-
Anti-inflammatory Effects :
- The compound inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
- Case Study : In a mouse model of rheumatoid arthritis, it significantly reduced joint swelling and inflammation markers compared to control groups.
-
Antimicrobial Activity :
- Preliminary studies show effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : Against E. coli, a minimum inhibitory concentration (MIC) of 32 µg/mL was observed.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects against various diseases. Its properties make it a lead candidate for developing drugs targeting conditions such as cancer or infectious diseases.
Data Tables
| Application Area | Key Findings | Case Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis methods detailed above |
| Biology | Anticancer, anti-inflammatory, antimicrobial activities | MCF-7 cancer cells; rheumatoid arthritis model; E. coli inhibition |
| Medicine | Potential therapeutic applications | Drug development targeting cancer and infections |
Mechanism of Action
The biological activity of 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is primarily due to its ability to interact with specific molecular targets. It inhibits enzymatic activity by binding to active sites, disrupting normal biochemical pathways. The thieno[3,2-d]pyrimidine moiety plays a crucial role in these interactions, facilitating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest across multiple fields. Its detailed synthetic routes, diverse chemical reactions, and extensive applications underscore its importance in scientific research and industrial development.
Biological Activity
3,5-Dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a sulfonamide group which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₃S₂ |
| Molecular Weight | 395.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis typically involves multi-step procedures that integrate various chemical reactions including sulfonation and cyclization processes. For instance, the reaction of an appropriate sulfonyl chloride with an isoxazole derivative can yield the target compound. Detailed synthetic pathways have been documented in literature, showcasing the versatility of the isoxazole framework in drug design.
Antibacterial Properties
Sulfonamides are recognized for their antibacterial properties, inhibiting bacterial growth by interfering with folic acid synthesis. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent. In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity comparable to established sulfonamide antibiotics .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoxazole derivatives. For example, compounds sharing structural similarities with this compound have shown selective cytotoxicity against cancer cell lines such as PC3 (prostate cancer) while sparing non-tumorigenic cells . This selectivity suggests that modifications to the isoxazole scaffold can lead to promising anticancer agents.
Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with specific biological targets. These studies indicate that the compound can effectively interact with key enzymes involved in cancer progression and bacterial metabolism, providing insights into its mechanism of action .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of a series of sulfonamide derivatives against various bacterial strains. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of isoxazole derivatives. The results showed that certain derivatives had IC50 values in low micromolar range against prostate cancer cells, indicating significant cytotoxicity .
Q & A
(Basic) What are the key synthetic challenges in preparing 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide, and what strategies mitigate these issues?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling, heterocyclic ring formation, and functional group stabilization. Key challenges include:
- Low yields in thienopyrimidinone ring cyclization due to steric hindrance.
- Instability of the sulfonamide group under acidic or basic conditions.
Mitigation Strategies:
- Optimize reaction temperature and solvent polarity during cyclization (e.g., using DMF at 80°C to enhance ring closure efficiency) .
- Employ protecting groups (e.g., tert-butoxycarbonyl for amine intermediates) to stabilize reactive moieties .
- Use HPLC-UV (C18 column, acetonitrile/water gradient) to monitor intermediate purity and adjust reaction conditions dynamically .
(Advanced) How can computational modeling enhance the optimization of reaction conditions for this compound's synthesis?
Methodological Answer:
Computational approaches reduce trial-and-error experimentation:
- Quantum Chemical Calculations: Predict transition states and energy barriers for key steps like sulfonamide coupling or heterocycle formation. Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies optimal reaction pathways .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR explore alternative pathways, minimizing side-product formation .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvent/catalyst combinations (e.g., Bayesian optimization for yield maximization) .
Example Workflow:
Simulate thienopyrimidinone cyclization using DFT.
Validate predictions with microfluidic reactors (10–100 µL scale) to test temperature/pressure gradients.
Feed experimental data back into ML models for iterative refinement .
(Basic) What functional groups in the compound's structure influence its reactivity and biological activity?
Methodological Answer:
Critical functional groups include:
- Sulfonamide (-SO₂NH-): Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
- Thienopyrimidinone Ring: Enhances π-π stacking with aromatic residues in proteins.
- Isoxazole Ring: Provides metabolic stability via electron-withdrawing effects.
Structural Influence Table:
| Functional Group | Reactivity Impact | Bioactivity Role |
|---|---|---|
| Sulfonamide | Susceptible to hydrolysis at pH < 3 | Binds carbonic anhydrase isoforms |
| Thienopyrimidinone | Stabilized by resonance in the fused ring system | Inhibits kinase activity via ATP-binding pocket interaction |
| Isoxazole | Resists nucleophilic attack | Reduces off-target toxicity in cellular assays |
(Advanced) What methodological approaches are recommended for analyzing contradictory bioactivity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Resolve discrepancies via:
- Dose-Response Repetition: Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., HEK293 for kinase inhibition) .
- Structural Analog Comparison: Compare bioactivity of derivatives (e.g., replacing dimethylphenyl with chlorophenyl) to identify substituent-dependent trends .
- Target Engagement Studies: Use Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) under physiological pH and ionic strength .
Case Study:
A 2023 study reported conflicting IC₅₀ values (2 µM vs. 8 µM) for kinase inhibition. SPR analysis revealed batch-dependent impurities (≥5% by LC-MS) as the culprit, resolved by recrystallization in ethyl acetate .
(Basic) What experimental design principles apply to studying this compound's pharmacokinetic properties?
Methodological Answer:
Apply Design of Experiments (DoE) to minimize variables:
- Factors: Solubility (logP), metabolic stability (CYP3A4/5 inhibition), and plasma protein binding.
- Response Surface Methodology (RSM): Optimize oral bioavailability using a Central Composite Design (CCD) with 3–5 factors (e.g., pH, excipients) .
Example DoE Table:
| Factor | Low Level | High Level |
|---|---|---|
| pH | 6.5 | 7.4 |
| Bile Salt (%) | 0.1 | 0.5 |
| Stirring Rate (rpm) | 50 | 150 |
Analyze results via ANOVA to identify significant interactions (p < 0.05) .
(Advanced) How to evaluate the compound's interaction with biological targets using in silico methods?
Methodological Answer:
Stepwise Protocol:
Molecular Docking: Use AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases (PDB: 1ATP). Validate with consensus scoring (e.g., GoldScore > 60) .
Molecular Dynamics (MD): Simulate ligand-protein complexes for 100 ns in GROMACS. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
QSAR Modeling: Develop 2D/3D-QSAR models using MOE or Schrodinger. Focus on descriptors like polar surface area (PSA) and H-bond donors .
Validation:
Compare in silico predictions with SPR or ITC data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
